2-Benzyl-1,3-dioxane

Beschreibung

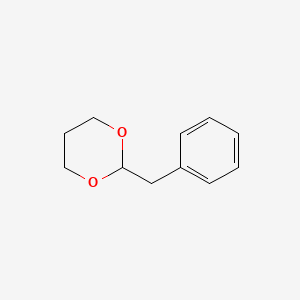

2-Benzyl-1,3-dioxane (CAS 5468-00-8) is a six-membered cyclic acetal with the molecular formula C₁₁H₁₄O₂. Its structure consists of a 1,3-dioxane ring substituted at the 2-position with a benzyl group (C₆H₅CH₂–) . This compound is synthesized via acetalization reactions, often involving benzaldehyde derivatives and diols. Its conformational flexibility and electronic properties make it a valuable intermediate in organic synthesis, particularly in the preparation of fragrances, solvents, and protected carbonyl derivatives .

Eigenschaften

CAS-Nummer |

5468-00-8 |

|---|---|

Molekularformel |

C11H14O2 |

Molekulargewicht |

178.23 g/mol |

IUPAC-Name |

2-benzyl-1,3-dioxane |

InChI |

InChI=1S/C11H14O2/c1-2-5-10(6-3-1)9-11-12-7-4-8-13-11/h1-3,5-6,11H,4,7-9H2 |

InChI-Schlüssel |

OYXWNUNPFXKSEM-UHFFFAOYSA-N |

Kanonische SMILES |

C1COC(OC1)CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2.1. 2-Benzyl-1,3-dioxolane

- Molecular Formula : C₁₀H₁₂O₂

- Structure : A five-membered cyclic acetal with a benzyl group at position 2.

- Key Differences :

2.2. 5-Hydroxy-2-phenyl-1,3-dioxane (CAS 1319-88-6)

- Molecular Formula : C₁₀H₁₂O₃

- Structure : Features a phenyl group at position 2 and a hydroxyl group at position 5.

- Key Differences: The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents (e.g., water or ethanol) compared to this compound . Applications: Used in pharmaceutical synthesis as a chiral building block due to its stereochemical diversity .

2.3. 2-Phenyl-5,5-dimethyl-1,3-dioxane

- Molecular Formula : C₁₂H₁₆O₂

- Structure : Contains a phenyl group at position 2 and two methyl groups at position 5.

- Key Differences :

- The 5,5-dimethyl substitution reduces conformational flexibility by stabilizing the equatorial conformer (ΔG° = 0.83 kcal/mol for 5-methyl vs. 3.98 kcal/mol for 2-methyl substituents) .

- Applications : Acts as a solvent in asymmetric catalysis due to its rigid structure and steric shielding effects .

2.4. 2-[5-(Benzyloxy)-2-bromo-4-methoxyphenyl]-1,3-dioxane

- Molecular Formula : C₁₈H₁₈BrO₄

- Structure : A brominated and methoxy-substituted derivative with a benzyloxy group on the aromatic ring.

- Key Differences :

2.5. 1,3-Hyacinth Acetal (2-Benzyl-1,3-dioxan-5-ol; CAS 4740-79-8)

- Molecular Formula : C₁₁H₁₄O₃

- Structure : Combines a benzyl group at position 2 and a hydroxyl group at position 5.

- Key Differences :

Conformational and Electronic Analysis

- Substituent Position Effects :

- Electronic Effects :

Comparative Data Table

Vorbereitungsmethoden

Reaction Mechanism and General Protocol

The foundational method for synthesizing 2-Benzyl-1,3-dioxane involves the acid-catalyzed cyclization of bishydroxymethyl compounds with aldehydes. As detailed in the patent EP0866065A1, the reaction proceeds via two sequential steps:

-

Formation of a Cyclic Orthocarboxylic Acid Ester : A bishydroxymethyl compound (e.g., diethyl bishydroxymethymalonate) reacts with an orthocarboxylic acid ester (e.g., triethyl orthoformate) under acidic conditions to form a stable intermediate.

-

Acetalization with an Aldehyde : The intermediate reacts with phenylacetaldehyde to yield this compound.

The overall reaction is represented as:

Catalytic Systems and Conditions

-

Catalysts : Sulfuric acid, hydrogen chloride, or sodium bisulfate (0.05–5.0 wt%) are preferred for their efficiency in promoting acetalization without side reactions. Acidic ion exchangers (e.g., sulfonated resins) enable heterogeneous catalysis, simplifying product isolation.

-

Temperature : Reactions are conducted at 20–50°C to balance kinetics and stability. Elevated temperatures (up to 80°C) may be used briefly to distill off low-boiling byproducts like ethanol.

-

Solvents : Toluene or cyclohexane facilitate azeotropic removal of water, shifting equilibrium toward product formation.

Table 1: Representative Reaction Conditions for this compound Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Concentration | 0.05–2.0 wt% | Higher concentrations risk side reactions |

| Temperature | 20–50°C | >50°C accelerates decomposition |

| Reaction Time | 2–6 hours | Prolonged time reduces space-time yield |

| Solvent | Toluene | Azeotropes remove HO efficiently |

One-Pot Synthesis via Orthocarboxylic Acid Esters

Streamlined Process Design

The one-pot method condenses the two-step acetalization into a single reactor, enhancing operational efficiency. Key advantages include:

Protocol Overview

-

Charge Bishydroxymethyl Compound : Diethyl bishydroxymethymalonate (1.0 equiv) is dissolved in toluene.

-

Add Orthoester and Aldehyde : Triethyl orthoformate (1.2 equiv) and phenylacetaldehyde (1.5 equiv) are introduced sequentially.

-

Catalyze with HSO : Sulfuric acid (0.1 wt%) initiates the reaction at 25°C.

-

Distill Byproducts : Ethanol and water are removed via azeotropic distillation.

-

Isolate Product : Fractional distillation under reduced pressure yields this compound (78–85% purity).

Critical Process Parameters

-

Stoichiometry : Excess aldehyde (up to 200%) ensures complete conversion but necessitates post-reaction purification.

-

Neutralization : Post-reaction treatment with sodium bicarbonate quenches residual acid, preventing decomposition during distillation.

Alternative Routes: Ketalization with Ketones

While less common, this compound can form via ketalization using ketones instead of aldehydes. This route is advantageous for substrates prone to oxidation.

Reaction Scheme and Limitations

-

Challenges : Lower reactivity of ketones necessitates higher temperatures (40–80°C) and extended reaction times.

-

Yield Trade-offs : Typical yields range from 50–65%, compared to 70–85% for aldehyde-based routes.

Industrial-Scale Considerations

Continuous Flow Reactors

Recent patents suggest adapting batch protocols to continuous flow systems to handle exothermic reactions and improve temperature control. Benefits include:

-

Short Residence Times : Mitigates decomposition at elevated temperatures (e.g., 200°C).

-

Scalability : Suitable for multi-ton production with consistent quality.

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison for this compound Preparation

| Method | Yield (%) | Purity (%) | Scalability | Complexity |

|---|---|---|---|---|

| Two-Step Acetalization | 70–85 | 90–95 | High | Moderate |

| One-Pot Synthesis | 75–82 | 85–90 | High | Low |

| Ketalization with Ketones | 50–65 | 80–85 | Moderate | High |

Q & A

Basic: What are the common synthetic routes for 2-Benzyl-1,3-dioxane, and how can reaction conditions be optimized for yield?

This compound is typically synthesized via acetal formation between benzaldehyde derivatives and 1,3-propanediol. Key parameters include acid catalysis (e.g., p-toluenesulfonic acid), solvent selection (e.g., toluene for azeotropic water removal), and stoichiometric ratios to minimize side reactions. Optimization involves monitoring reaction progress via TLC or GC-MS and adjusting temperature (80–110°C) to balance reaction rate and byproduct formation. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

- NMR Spectroscopy : and NMR identify substituent positions and confirm acetal formation. For example, the dioxane ring protons resonate at δ 3.7–4.2 ppm, while benzyl protons appear at δ 7.2–7.4 ppm .

- X-ray Crystallography : Resolves conformational preferences (e.g., chair vs. boat configurations) and intermolecular interactions. Studies on analogous 1,3-dioxanes reveal equatorial positioning of substituents to minimize steric strain .

Advanced: How does solvent choice influence the thermal decomposition kinetics of this compound derivatives?

Computational studies on nitro-substituted 1,3-dioxanes show polar aprotic solvents (e.g., DMSO) lower activation barriers by stabilizing transition states via dipole interactions. For example, decomposition rates of 5-nitro-1,3-dioxanes increase 80-fold in DMSO compared to gas phase. However, bromo-substituted derivatives exhibit minimal solvent effects due to weaker stabilization . Experimental validation via thermogravimetric analysis (TGA) under inert atmospheres is recommended.

Advanced: What are the key considerations in resolving contradictions in reported reaction pathways for 1,3-dioxane derivatives?

Conflicting mechanisms (e.g., single- vs. two-stage decomposition) require multi-technique validation:

- Kinetic Isotope Effects : Differentiate rate-limiting steps.

- Computational Modeling : Compare Gibbs energy profiles (B3LYP/6-31G**) with experimental Arrhenius parameters.

- Solvent-Solute Interactions : Probe via dielectric constant variations to assess transition-state stabilization .

Basic: What purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Liquid-Liquid Extraction : Use dichloromethane/water to remove unreacted diol or acid catalyst.

- Crystallization : Hexane/ethanol mixtures yield high-purity crystals.

- Derivatization : For trace impurities, convert to UV-active adducts (e.g., CNBF derivatives) for HPLC monitoring .

Advanced: How can computational methods predict the stability and reactivity of this compound under varying conditions?

- Conformational Analysis : Density Functional Theory (DFT) calculates chair/boat interconversion barriers, predicting substituent effects on stability.

- Reactivity Prediction : Natural Bond Orbital (NBO) analysis identifies electrophilic/nucleophilic sites. For example, electron-withdrawing groups (e.g., NO) increase ring strain, accelerating decomposition .

Advanced: What role does this compound play in azeotropic separation processes?

In chemical-looping separation (CLS), this compound derivatives (e.g., 2-ethyl-1,3-dioxane) act as reversible adducts to break azeotropes. For 1,2-butanediol/ethylene glycol mixtures, reaction with propionaldehyde forms dioxanes with distinct boiling points, enabling distillation. Process efficiency depends on reactant flow rates and adduct stability .

Basic: What safety precautions are necessary when handling this compound derivatives?

- Storage : Refrigerate (0–10°C) under inert gas (N/Ar) to prevent oxidation or hydrolysis.

- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid light and heat, as nitro derivatives (e.g., 5-bromo-5-nitro-1,3-dioxane) may decompose exothermically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.